2-(3-Bromophenyl)-2-methylpropylamine HCl
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Overview
Description
2-(3-Bromophenyl)-2-methylpropylamine HCl is an organic compound that features a brominated aromatic ring and an amine group
Mechanism of Action
Target of Action
Brominated compounds like this one are often used in organic synthesis, particularly in reactions involving carbon-carbon bond formation .
Mode of Action
The mode of action of 2-(3-Bromophenyl)-2-methylpropylamine HCl is likely to involve electrophilic aromatic substitution . In this process, the electrophile (in this case, the bromine atom) forms a sigma-bond with the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It’s worth noting that brominated compounds are often involved in suzuki–miyaura cross-coupling, a widely-used reaction in organic chemistry for carbon-carbon bond formation .
Result of Action
The compound’s bromine atom likely plays a key role in its reactivity, enabling it to participate in electrophilic aromatic substitution reactions .
Action Environment
The environment can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s reactivity and the outcomes of its reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-2-methylpropylamine HCl typically involves the bromination of a suitable precursor followed by amination. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide . The resulting brominated compound is then subjected to reductive amination to introduce the amine group .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-2-methylpropylamine HCl undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aromatic compounds, while oxidation and reduction reactions can produce imines or secondary amines, respectively .
Scientific Research Applications
2-(3-Bromophenyl)-2-methylpropylamine HCl has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)-2-methylpropylamine HCl
- 2-(3-Chlorophenyl)-2-methylpropylamine HCl
- 2-(3-Bromophenyl)-2-ethylamine HCl
Uniqueness
2-(3-Bromophenyl)-2-methylpropylamine HCl is unique due to its specific substitution pattern on the aromatic ring and the presence of a methyl group adjacent to the amine. This structural configuration imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
2-(3-bromophenyl)-2-methylpropan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN.ClH/c1-10(2,7-12)8-4-3-5-9(11)6-8;/h3-6H,7,12H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBUIPMDQYGKEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=CC(=CC=C1)Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1365271-44-8 |
Source
|
Record name | Benzeneethanamine, 3-bromo-β,β-dimethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1365271-44-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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